molecular formula C7H7Cl2N B1602016 2,3-Bis(chloromethyl)pyridine CAS No. 45754-12-9

2,3-Bis(chloromethyl)pyridine

Cat. No. B1602016
CAS RN: 45754-12-9
M. Wt: 176.04 g/mol
InChI Key: FDHDTLFJPYRSBM-UHFFFAOYSA-N
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Description

2,3-Bis(chloromethyl)pyridine is a chemical compound with the molecular formula C7H7Cl2N. It has an average mass of 176.043 Da and a monoisotopic mass of 174.995560 Da .


Molecular Structure Analysis

The molecular structure of 2,3-Bis(chloromethyl)pyridine consists of a pyridine ring with chloromethyl groups attached at the 2nd and 3rd positions .


Chemical Reactions Analysis

While specific chemical reactions involving 2,3-Bis(chloromethyl)pyridine are not detailed in the sources retrieved, it’s known that pyridinium salts, which include compounds like 2,3-Bis(chloromethyl)pyridine, play a significant role in a wide range of research topics .


Physical And Chemical Properties Analysis

2,3-Bis(chloromethyl)pyridine has a molecular formula of C7H7Cl2N, an average mass of 176.043 Da, and a monoisotopic mass of 174.995560 Da .

Scientific Research Applications

Diels-Alder Reactions

2,3-Bis(chloromethyl)pyridine is utilized in the production of various pyridine o-quinodimethane analogues. These analogues are generated through reductive 1,4-elimination and are trapped in situ with different dienophiles to form tetrahydroquinoline and -isoquinoline type adducts. This process is significant for its regiospecific cycloaddition, particularly with electron-rich dienophiles (Carly et al., 1996).

Formation of N-Heterocyclic Complexes

This compound is essential in forming N-heterocyclic complexes of rhodium and palladium. 2,6-bis(chloromethyl)pyridine reacts with n-butylimidazole to yield specific ligands, which then react with various metal complexes to form N-heterocyclic complexes. These are characterized by NMR spectroscopy and X-ray crystallography (Simons et al., 2003).

Catalyst in the Heck Reaction

2,3-Bis(chloromethyl)pyridine is involved in the formation of a pincer (Se,N,Se) ligand, which is efficient as a catalyst for the Heck coupling reaction. This application is significant for its potential in organic synthesis and pharmaceuticals (Das et al., 2009).

Electrochemical Reduction Studies

The compound plays a role in electrochemical studies, particularly in the direct and cobalt(I) salen-catalyzed reduction at carbon cathodes. Its reduction properties are of interest in the field of electrochemistry and may have implications for energy storage technologies (Ji et al., 2001).

Palladium-Catalyzed Synthesis of Arylboronic Esters

It is also used in synthesizing a particular pyridine ligand, which is then used in the palladium-catalyzed synthesis of arylboronic esters. This synthesis is crucial in the field of organic chemistry for the creation of various organic compounds (Melaimi et al., 2004).

In Near IR Sensitization of Nanocrystalline TiO2 Films

Bis(3,4-dicarboxypyridine)(1,4,8,11,15,18,22,25-octamethyl-phthalocyaninato)ruthenium(II), anchored to nanocrystalline TiO2 films through axial pyridine 3,4-dicarboxylic acid ligands, uses this compound as an efficient near IR sensitizer for photovoltaic injection cells based on nanocrystalline TiO2 films. This application is crucial in the development of renewable energy technologies (Nazeeruddin et al., 1998).

Safety and Hazards

When handling 2,3-Bis(chloromethyl)pyridine, it’s important to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental exposure, immediate measures such as moving the victim to fresh air, washing off the chemical with soap and plenty of water, and seeking medical advice are necessary .

Future Directions

While specific future directions for 2,3-Bis(chloromethyl)pyridine are not mentioned in the sources retrieved, it’s known that pyridinium salts and their derivatives continue to be an important area of research in the agrochemical, pharmaceutical, and functional materials fields .

properties

IUPAC Name

2,3-bis(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c8-4-6-2-1-3-10-7(6)5-9/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHDTLFJPYRSBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561227
Record name 2,3-Bis(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Bis(chloromethyl)pyridine

CAS RN

45754-12-9
Record name 2,3-Bis(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,3-bis(hydroxymethyl)pyridine hydrochloride (JP 49 020181) (2.7 g, 15.4 mmol) was added portionwise to stirred thionyl chloride (20 mL) at 0° C. under nitrogen. The cooling bath was removed, and the reaction allowed to come to room temperature, then heated at reflux for one hour. The dark mixture was allowed to cool to room temperature, then the thionyl chloride was removed in vacuo. The residue was azeotroped with toluene (x2), the brown solid residue treated with ice, basified with Na2CO3 (sat), then extracted with diethyl ether (x3). The combined extracts were dried (Na2SO4), filtered and evaporated to give 2,3-bis(chloromethyl)pyridine (2.6 g) as a red/brown liquid. This material was used immediately in the next step.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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